tert-Butyl 5-methyl-3-phenylisoxazole-4-carboxylate
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Overview
Description
Mechanism of Action
Mode of Action
Isoxazole derivatives are known to interact with various biological targets based on their chemical diversity .
Biochemical Pathways
Isoxazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Isoxazole derivatives are known to exhibit a wide range of biological activities .
Preparation Methods
The synthesis of tert-Butyl 5-methyl-3-phenylisoxazole-4-carboxylate typically involves the reaction of 5-methyl-3-phenylisoxazole-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent . One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under anhydrous conditions at room temperature, resulting in the formation of the desired ester product .
Chemical Reactions Analysis
tert-Butyl 5-methyl-3-phenylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl 5-methyl-3-phenylisoxazole-4-carboxylate has several scientific research applications, including:
Comparison with Similar Compounds
tert-Butyl 5-methyl-3-phenylisoxazole-4-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 5-methyl-3-phenylisoxazole-4-carboxamide: This compound has a similar structure but contains an amide group instead of an ester group, which can lead to different chemical and biological properties.
tert-Butyl 5-methyl-3-phenylisoxazole-4-carboxylic acid: This compound is the carboxylic acid precursor used in the synthesis of the ester and has different reactivity and solubility properties.
tert-Butyl 5-methyl-3-phenylisoxazole-4-methanol:
Properties
IUPAC Name |
tert-butyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-12(14(17)18-15(2,3)4)13(16-19-10)11-8-6-5-7-9-11/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPHWOZLEFNJGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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